ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate represents a significant chemical entity with diverse applications. It possesses a complex structure, merging several functional groups, each contributing to its unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions
To prepare ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, a multi-step synthetic approach is employed:
Formation of the Pyrazolopyridine Core: : Initial steps involve constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, involving precursors like 4-fluoroaniline and cyclopropyl carbonyl compounds.
Incorporation of Difluoromethyl Group: : Difluoromethyl groups are typically introduced via fluorinating agents, like diethylaminosulfur trifluoride.
Esterification: : The final step involves esterification, reacting the resultant compound with ethyl acetate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale production follows similar synthetic routes but employs optimized conditions for yield and purity. Batch reactors are often utilized, with precise control over temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: can undergo several types of reactions:
Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents like KMnO₄.
Reduction: : Catalytic hydrogenation can reduce the compound, altering the cyclopropyl group.
Substitution: : Nucleophilic substitution reactions occur at the fluorinated aromatic ring using reagents like NaOH.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂SO₄, reflux conditions.
Reduction: : H₂ gas, Pd/C catalyst, room temperature.
Substitution: : NaOH, DMSO, elevated temperatures.
Major Products Formed
These reactions result in a variety of products, such as difluorinated analogs, reduced cyclopropyl derivatives, and substituted aromatic products.
科学的研究の応用
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate finds applications in multiple domains:
Chemistry: : Utilized in studying reaction mechanisms and organic synthesis methodologies.
Biology: : Serves as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer effects.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is multifaceted:
Molecular Targets: : Interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and signal transduction.
類似化合物との比較
When compared to other pyrazolopyridine derivatives, ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl acetate
Ethyl [4-(difluoromethyl)-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]acetate
Its uniqueness lies in the specific placement and combination of the cyclopropyl, difluoromethyl, and fluorophenyl groups, influencing its chemical reactivity and biological activity.
And there you have it! How's that for a chemical compound breakdown?
生物活性
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological evaluation, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials such as 5-aminopyrazoles and various electrophiles to introduce the cyclopropyl and difluoromethyl groups.
2.1 Kinase Inhibition
Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. For instance, a related compound (C03) demonstrated an IC50 value of 56 nM against TRKA kinase, indicating strong potency in inhibiting this target . The selectivity of these compounds for cancer cell lines has been noted, with C03 showing an IC50 of 0.304 μM against the Km-12 cell line while being less effective against normal human endothelial cells (HUVEC) .
2.2 Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, some derivatives showed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can significantly affect its potency and selectivity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C(3) | Cyclopropyl | Increases TRK selectivity |
C(4) | Difluoromethyl | Enhances binding affinity |
C(6) | Fluorophenyl | Improves anti-inflammatory activity |
Case Study 1: TRK Inhibition
A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that specific substitutions led to enhanced TRK inhibition. The most potent compounds were those with electron-withdrawing groups at the C(6) position, which improved interaction with the kinase active site .
Case Study 2: Anti-inflammatory Activity
In another investigation involving carrageenan-induced paw edema models in rats, several pyrazolo derivatives exhibited significant anti-inflammatory effects comparable to indomethacin. The ED50 values for selected compounds were reported as follows:
Compound ID | ED50 (μM) | Comparison Drug | ED50 (μM) |
---|---|---|---|
7 | 11.60 | Indomethacin | 9.17 |
8 | 8.23 | Indomethacin | 9.17 |
9 | 9.47 | Indomethacin | 9.17 |
These findings highlight the potential therapeutic applications of pyrazolo derivatives in managing inflammatory diseases .
5. Conclusion
This compound represents a promising candidate in drug development due to its biological activities as a kinase inhibitor and anti-inflammatory agent. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved therapeutic profiles.
特性
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-28-16(27)10-26-20-17(18(25-26)12-3-4-12)14(19(22)23)9-15(24-20)11-5-7-13(21)8-6-11/h5-9,12,19H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZATBLDZCTOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。